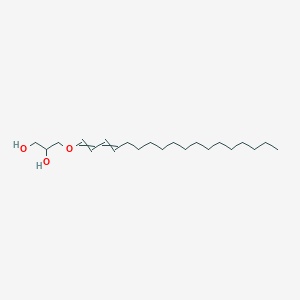
1,2-Propanediol, 3-(octadecadienyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediol, 3-(octadecadienyloxy)- is a chemical compound that belongs to the class of organic compounds known as diols. Diols are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms. This compound is notable for its unique structure, which includes a long-chain octadecadienyl group attached to the propanediol backbone. This structural feature imparts specific chemical and physical properties to the compound, making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-(octadecadienyloxy)- typically involves the reaction of 1,2-propanediol with an octadecadienyl halide under basic conditions. The reaction is usually carried out in the presence of a phase transfer catalyst to facilitate the transfer of the reactants between the aqueous and organic phases. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of 1,2-Propanediol, 3-(octadecadienyloxy)- can be achieved through the catalytic hydrogenolysis of glycerol. This method involves the use of a copper-based catalyst and basic support to achieve high yields and selectivity. The process is carried out under controlled temperature and pressure conditions to optimize the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Propanediol, 3-(octadecadienyloxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Propanediol, 3-(octadecadienyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of lipid metabolism and membrane biology due to its long-chain fatty acid moiety.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers
Wirkmechanismus
The mechanism of action of 1,2-Propanediol, 3-(octadecadienyloxy)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with lipid membranes, altering their fluidity and permeability.
Pathways Involved: It can modulate signaling pathways related to lipid metabolism and cellular stress responses
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Propanediol: A simpler diol without the long-chain octadecadienyl group.
1,3-Propanediol: Another diol with a different hydroxyl group arrangement.
Glycerol: A triol with three hydroxyl groups.
Uniqueness
1,2-Propanediol, 3-(octadecadienyloxy)- is unique due to its long-chain fatty acid moiety, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and membrane studies .
Eigenschaften
CAS-Nummer |
101123-27-7 |
|---|---|
Molekularformel |
C21H40O3 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
3-octadeca-1,3-dienoxypropane-1,2-diol |
InChI |
InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h15-18,21-23H,2-14,19-20H2,1H3 |
InChI-Schlüssel |
DVTOEEFUWIWJBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC=CC=COCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



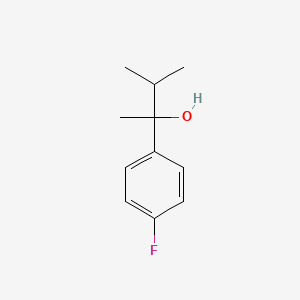

![Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate](/img/structure/B14078361.png)
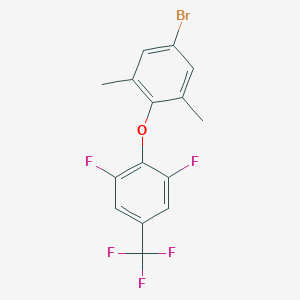
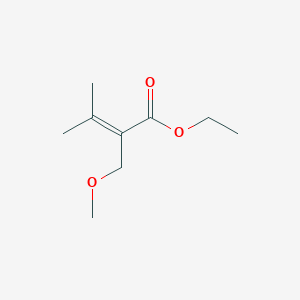
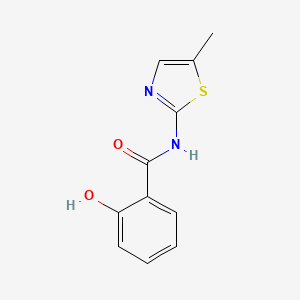
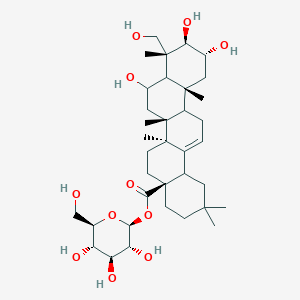

![5-[1-(3,4-Dimethoxy-benzoyl)-1,2,3,4-tetrahydro-quinolin-6-YL]-6-methyl-3,6-dihydro-[1,3,4]thiadiazin-2-one](/img/structure/B14078400.png)
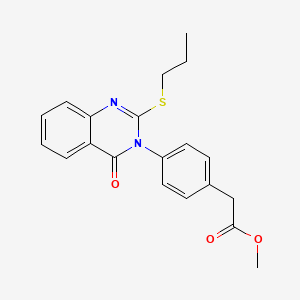
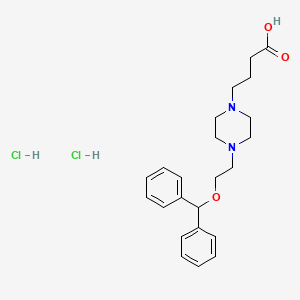
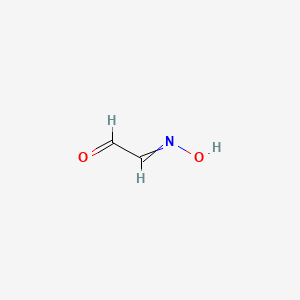
![3-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14078422.png)
